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Compound of Interest

Compound Name: 2-Cyclohexylideneacetic acid

Cat. No.: B074993 Get Quote

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Scaffold
2-Cyclohexylideneacetic acid (CAS No. 1552-91-6) is a versatile bifunctional molecule that

has garnered interest in various fields of chemical research.[1][2][3] Its structure, featuring a

carboxylic acid and an α,β-unsaturated system anchored by a cyclohexane ring, provides a

unique combination of reactivity and rigidity, making it a valuable building block in organic

synthesis.[1] This guide offers an in-depth exploration of 2-cyclohexylideneacetic acid, from

its synthesis and detailed spectroscopic characterization to its emerging applications in

medicinal chemistry and materials science. For researchers and drug development

professionals, understanding the nuances of this compound can unlock new avenues for the

design and synthesis of novel molecules with tailored properties.

Physicochemical Properties
A clear understanding of the fundamental properties of 2-cyclohexylideneacetic acid is

essential for its effective use in research and development. The key physicochemical data are

summarized in the table below.
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Property Value Reference(s)

CAS Number 1552-91-6 [1][4]

Molecular Formula C₈H₁₂O₂ [4]

Molecular Weight 140.18 g/mol [4][5]

Melting Point 91-94 °C [4][6]

Boiling Point 105-106 °C at 2 Torr [4]

Appearance White to off-white solid [4]

pKa (Predicted) 4.25 ± 0.41 [4]

Solubility
Slightly soluble in acetonitrile

and chloroform
[4]

Synthesis of 2-Cyclohexylideneacetic Acid: A Tale of
Two Reactions
The synthesis of α,β-unsaturated carboxylic acids like 2-cyclohexylideneacetic acid is a

cornerstone of modern organic chemistry. Among the various methods, the Horner-Wadsworth-

Emmons (HWE) and Wittig reactions stand out as the most reliable and widely adopted

strategies. These reactions offer a high degree of control over the formation of the carbon-

carbon double bond, a critical feature of the target molecule.

The Horner-Wadsworth-Emmons (HWE) Reaction: The
Preferred Route
The Horner-Wadsworth-Emmons reaction is often the method of choice for the synthesis of

α,β-unsaturated esters due to its high efficiency and the ease of removal of byproducts. This

reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than the

corresponding phosphorus ylide used in the Wittig reaction, allowing it to react readily with

ketones like cyclohexanone. The water-soluble nature of the phosphate byproduct simplifies

the purification process, a significant advantage in both laboratory and industrial settings.
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The synthesis of 2-cyclohexylideneacetic acid via the HWE reaction is a two-step process:

the olefination of cyclohexanone to form the ethyl ester, followed by hydrolysis of the ester to

yield the final carboxylic acid.

Triethyl phosphonoacetate

Phosphonate Carbanion

Deprotonation

Sodium Hydride (NaH) Ethyl cyclohexylideneacetate

HWE Reaction

Cyclohexanone
2-Cyclohexylideneacetic acid

Hydrolysis

Base (e.g., NaOH or KOH)

Click to download full resolution via product page

Caption: Horner-Wadsworth-Emmons synthesis of 2-Cyclohexylideneacetic acid.

The following protocol is adapted from the robust and well-vetted procedure published in

Organic Syntheses, a testament to its reliability and reproducibility.[7][8]

Step 1: Formation of the Phosphonate Carbanion

A dry, 500-mL, three-necked flask equipped with a mechanical stirrer, thermometer,

condenser, and dropping funnel is purged with dry nitrogen.

The flask is charged with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral

oil and 100 mL of dry benzene.

To this stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise

over a 45–50 minute period, maintaining the temperature at 30–35 °C. Vigorous hydrogen

evolution will be observed.

After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure

the complete formation of the carbanion.
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Causality Behind Experimental Choices:

Dry Conditions and Inert Atmosphere: Sodium hydride is a highly reactive base that reacts

violently with water. The nitrogen atmosphere prevents the quenching of the base and the

highly reactive carbanion intermediate.

Controlled Addition and Temperature: The reaction is exothermic. Slow addition of the

phosphonate and cooling, if necessary, prevents a runaway reaction. Maintaining the

temperature below 35 °C ensures the stability of the carbanion.

Step 2: Reaction with Cyclohexanone

To the solution of the phosphonate carbanion, 32.7 g (0.33 mole) of cyclohexanone is added

dropwise over a 30–40 minute period.

The temperature is maintained at 20–30 °C using an ice bath as needed. A gummy

precipitate of sodium diethyl phosphate will form.

The mixture is then heated to 60–65 °C for 15 minutes to drive the reaction to completion.

After cooling to 15–20 °C, the benzene solution is decanted from the precipitate. The

precipitate is washed with several portions of warm benzene.

The combined benzene solutions are distilled to remove the solvent, and the resulting crude

product is purified by vacuum distillation to yield ethyl cyclohexylideneacetate.

Causality Behind Experimental Choices:

Controlled Addition of Cyclohexanone: This prevents side reactions and ensures a controlled

reaction rate.

Heating Step: A brief period of heating ensures the reaction goes to completion, maximizing

the yield.

Workup: The washing of the phosphate precipitate with warm benzene is crucial for

recovering the product that may be entrapped in the gummy solid.
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The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a

standard saponification reaction.

Ethyl cyclohexylideneacetate is dissolved in a suitable solvent such as ethanol.

An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide

(1.5-2 equivalents), is added.

The mixture is heated at reflux for 2-4 hours, monitoring the reaction by thin-layer

chromatography (TLC) until the starting material is consumed.

After cooling to room temperature, the solvent is removed under reduced pressure.

The residue is dissolved in water and washed with a non-polar solvent like diethyl ether to

remove any unreacted starting material or non-acidic impurities.

The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, until a pH

of 1-2 is reached, leading to the precipitation of 2-cyclohexylideneacetic acid.

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices:

Use of Excess Base: This ensures the complete hydrolysis of the ester.

Refluxing: Heating the reaction mixture increases the rate of the hydrolysis reaction.

Acidification: The carboxylic acid is liberated from its carboxylate salt by protonation with a

strong acid.

The Wittig Reaction: An Alternative Approach
The Wittig reaction provides an alternative route to 2-cyclohexylideneacetic acid. This

reaction involves the use of a phosphorus ylide, which is typically prepared by treating a

phosphonium salt with a strong base. While a powerful tool for alkene synthesis, the Wittig

reaction can sometimes be less satisfactory for preparing α,β-unsaturated esters compared to

the HWE reaction, and the removal of the triphenylphosphine oxide byproduct can be

challenging.
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Caption: Wittig reaction pathway for the synthesis of 2-Cyclohexylideneacetic acid.

Spectroscopic Characterization
Accurate characterization of 2-cyclohexylideneacetic acid is paramount for its use as a

building block and for the identification of its derivatives. The following sections detail the

expected spectroscopic data.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-cyclohexylideneacetic acid provides key information about the

proton environment in the molecule.
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~11.5 - 12.5 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~5.6 - 5.8 Singlet 1H Vinylic proton (=CH-)

~2.8 - 3.0 Multiplet 2H
Allylic protons on the

cyclohexane ring

~2.1 - 2.3 Multiplet 2H
Allylic protons on the

cyclohexane ring

~1.5 - 1.7 Multiplet 6H

Remaining

cyclohexane ring

protons

¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the

carbon skeleton.

Chemical Shift (δ) (ppm) Assignment

~172 Carboxylic acid carbonyl carbon (-COOH)

~160 Quaternary vinylic carbon (=C)

~115 Vinylic carbon (=CH)

~38 Allylic carbon of the cyclohexane ring

~30 Allylic carbon of the cyclohexane ring

~28 Cyclohexane ring carbon

~27 Cyclohexane ring carbon

~26 Cyclohexane ring carbon

Infrared (IR) Spectroscopy
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The IR spectrum is particularly useful for identifying the key functional groups present in 2-
cyclohexylideneacetic acid.

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch of the carboxylic

acid

1680-1710 Strong
C=O stretch of the carboxylic

acid

1640-1650 Medium
C=C stretch of the α,β-

unsaturated system

~1430 Medium
O-H bend of the carboxylic

acid

~1250 Strong
C-O stretch of the carboxylic

acid

Applications in Research and Development
The unique structural features of 2-cyclohexylideneacetic acid make it a valuable building

block for the synthesis of more complex molecules, particularly in the fields of medicinal

chemistry and materials science.

Medicinal Chemistry and Drug Development
The α,β-unsaturated carbonyl moiety is a well-known Michael acceptor, capable of reacting

with nucleophilic residues in biological macromolecules.[9] This reactivity can be harnessed to

design covalent inhibitors of specific enzymes or receptors. Furthermore, the cyclohexyl group

provides a lipophilic scaffold that can be modified to optimize pharmacokinetic and

pharmacodynamic properties.

While direct pharmaceutical applications of 2-cyclohexylideneacetic acid are not widely

reported, its derivatives have shown promise. For instance, various acetic acid derivatives have

been explored for their anti-inflammatory properties, often targeting enzymes like

cyclooxygenase (COX).[10] The general class of α,β-unsaturated carboxylic acids has also
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been investigated for a range of biological activities, including antifungal and

immunosuppressive effects.[7][11]

The potential for 2-cyclohexylideneacetic acid as a scaffold in drug discovery lies in its ability

to be readily derivatized. The carboxylic acid can be converted to amides, esters, and other

functional groups, while the double bond and the cyclohexane ring offer sites for further

modification. This allows for the creation of libraries of compounds for screening against

various biological targets.

Mechanism of Action Considerations: The electrophilic nature of the α,β-unsaturated system in

2-cyclohexylideneacetic acid and its derivatives suggests a potential mechanism of action

involving covalent modification of biological targets.[2][9] This can lead to irreversible inhibition

of enzymes or modulation of protein function. For example, the Michael addition of a cysteine

residue in an enzyme's active site to the double bond of the molecule is a common mechanism

for covalent inhibitors.

Materials Science and Polymer Chemistry
The presence of a polymerizable double bond and a functional carboxylic acid group makes 2-
cyclohexylideneacetic acid a potential monomer for the synthesis of functional polymers. The

carboxylic acid can be used to introduce hydrophilicity, provide sites for cross-linking, or be

further functionalized post-polymerization. The bulky cyclohexyl group can influence the

physical properties of the resulting polymer, such as its glass transition temperature and

mechanical strength.

Although not extensively documented, potential applications in materials science could include:

Functional Polymers: Copolymerization of 2-cyclohexylideneacetic acid with other

monomers could lead to polymers with pendant carboxylic acid groups. These groups can be

used to modify the surface properties of materials, chelate metal ions, or attach

biomolecules.

Biodegradable Materials: The ester linkages that can be formed from the carboxylic acid

group could be susceptible to hydrolysis, potentially leading to the development of

biodegradable polymers.
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Resins and Coatings: The reactivity of the double bond and the carboxylic acid could be

utilized in the formulation of cross-linkable resins and coatings.

Conclusion
2-Cyclohexylideneacetic acid is a valuable and versatile building block in organic synthesis.

Its straightforward and high-yielding synthesis, primarily through the Horner-Wadsworth-

Emmons reaction, makes it readily accessible. The presence of multiple reactive sites—the

carboxylic acid, the α,β-unsaturated system, and the cyclohexane ring—provides a rich

platform for the development of a diverse range of molecules. While its direct applications are

still emerging, its potential as a core scaffold in drug discovery and a functional monomer in

materials science is significant. This guide provides a solid foundation for researchers and

scientists to explore the full potential of this intriguing molecule in their respective fields.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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